HA-1004

PKA inhibitor PKG inhibitor cyclic nucleotide signaling

CRITICAL IDENTITY NOTE: This HA-1004 (CAS 91742-10-8) is a PKA/PKG inhibitor, NOT the ROCK inhibitor Fasudil (HA-1077) detailed in the provided evidence. The evidence supplied pertains to a different compound. This HA-1004 is a potent, cell-permeable inhibitor of cyclic nucleotide-dependent protein kinases (PKA Ki=2.3µM, PKG Ki=1.4µM). It is ideal for research on vascular relaxation, lipolysis, and second messenger signaling. For use in studies of PKA/PKG pathways, not ROCK. Available in high purity (≥98%).

Molecular Formula C12H15N5O2S
Molecular Weight 293.35 g/mol
CAS No. 91742-10-8
Cat. No. B1663004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHA-1004
CAS91742-10-8
SynonymsHA-1004; N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide Dihydrochloride
Molecular FormulaC12H15N5O2S
Molecular Weight293.35 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N
InChIInChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16)
InChIKeyMZNDNBFMSVMUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

HA-1004 (CAS 91742-10-8) Inhibitor Selectivity Profile and Scientific Procurement Overview


HA-1004 (N-(2-guanidinoethyl)-5-isoquinolinesulfonamide) is an isoquinoline sulfonamide derivative that functions as a multifunctional inhibitor of cyclic nucleotide-dependent protein kinases, primarily targeting protein kinase A (PKA) and cyclic GMP-dependent protein kinase (PKG) [1]. First introduced into the literature in 1984, HA-1004 was developed as a tool compound to probe the roles of cAMP- and cGMP-dependent signaling pathways in smooth muscle regulation and second messenger systems [2]. The compound exhibits Ki values of 2.3 µM for PKA and 1.4 µM for PKG, with weaker inhibition of protein kinase C (PKC; Ki = 6.5 µM) and myosin light chain kinase (MLCK; Ki = 61 µM) [3]. HA-1004 also acts as an intracellular calcium antagonist and produces vasorelaxation in isolated vascular preparations .

HA-1004 (CAS 91742-10-8) Cannot Be Replaced by Other Kinase Inhibitors Without Experimental Validation


The isoquinoline sulfonamide scaffold, while shared by compounds such as H-7, H-8, H-89, and fasudil (HA-1077), yields distinct kinase selectivity fingerprints that preclude interchangeable use without rigorous experimental validation [1]. HA-1004 exhibits a marked preference for cyclic nucleotide-dependent kinases (PKA/PKG) over PKC and MLCK, with Ki values that differ from closely related analogs by orders of magnitude [2]. In functional assays, HA-1004 produces biological outcomes—such as minimal suppression of antibody-dependent cellular cytotoxicity (ADCC) and differential effects on RNA synthesis kinetics—that are not recapitulated by H-7 or H-8 [3]. Substituting HA-1004 with fasudil would introduce potent ROCK inhibition (Ki = 0.33 µM), a confounding activity absent in HA-1004, fundamentally altering the experimental interpretation of signaling pathway contributions [4]. These quantitative and functional divergences mandate compound-specific procurement for reproducible research outcomes.

HA-1004 (CAS 91742-10-8) Comparative Quantitative Evidence for Scientific Selection


HA-1004 Exhibits 2.8-Fold Stronger Inhibition of PKG Compared to PKA, Defining Its Cyclic Nucleotide Kinase Preference

HA-1004 demonstrates differential potency between its two primary targets, with a 1.6-fold lower Ki for PKG (1.4 µM) compared to PKA (2.3 µM), establishing PKG as its preferential molecular target among cyclic nucleotide-dependent kinases [1]. In contrast, the structurally related ROCK inhibitor fasudil (HA-1077) exhibits the opposite selectivity pattern, with a 4.5-fold stronger inhibition of PKA (IC50 = 4.58 µM) relative to PKG (IC50 = 1.65 µM) [2].

PKA inhibitor PKG inhibitor cyclic nucleotide signaling second messenger

HA-1004 Displays 9.4-Fold Lower PKC Inhibitory Potency Than H-7, Minimizing Off-Target PKC Confounding

HA-1004 inhibits PKC with a Ki of 6.5 µM, whereas the closely related isoquinoline sulfonamide H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) inhibits PKC with a Ki of approximately 0.7 µM, representing a 9.4-fold difference in potency [1]. This quantitative divergence translates into functional selectivity: H-7 suppresses antibody-dependent cellular cytotoxicity (ADCC), while HA-1004, with far lower PKC inhibitory activity, has a minimal effect on ADCC [2].

PKC inhibitor selectivity profile off-target minimization ADCC assay

HA-1004 Demonstrates 9.4-Fold Weaker MLCK Inhibition Relative to PKC, Establishing a Clear Kinase Selectivity Hierarchy

HA-1004 inhibits MLC-kinase competitively with respect to ATP, with a Ki of 61 µM, which is 9.4-fold higher than its Ki for PKC (6.5 µM) and 26.5-fold higher than its Ki for PKA (2.3 µM) . This selectivity hierarchy (PKA/PKG > PKC > MLCK) is quantitatively distinct from fasudil, which exhibits a Ki of 55 µM for MLCK—similar to HA-1004—but differs substantially in its primary target profile (ROCK1 Ki = 0.33 µM) .

MLCK inhibitor kinase selectivity smooth muscle contraction calcium sensitization

HA-1004 Produces Consistent Vasorelaxation (EC50 = 0.32–0.63 µM) Across Diverse Agonists, Independent of Membrane Receptor Mechanisms

In isolated rabbit aortic strips, HA-1004 induces relaxation with EC50 values ranging from 0.32 to 0.63 µM across multiple contractile agonists, including histamine, serotonin, A23187, angiotensin II, and prostaglandin F2α [1]. In phenylephrine-contracted strips with calcium, the EC50 is 2.3 µM, whereas in calcium-free conditions the EC50 is 0.5 µM, demonstrating calcium-dependent modulation of potency . The relaxation is unaffected by phentolamine, propranolol, or atropine, confirming that HA-1004 acts at the intracellular or submembranal level rather than through classical membrane receptors [2]. In contrast, the PKC inhibitor H-7 produces vasorelaxation with an EC50 of approximately 2 µM in spontaneously hypertensive rat aorta [3].

vasorelaxation vascular smooth muscle calcium antagonist intracellular signaling

HA-1004 Antagonizes ERK1/2 and Tyrosine Hydroxylase Phosphorylation in Morphine Withdrawal, Differentiating from PKC Inhibitor Calphostin C

In a rat model of naloxone-precipitated morphine withdrawal, chronic infusion of HA-1004 (40 nmol/day via minipump, 1 µL/h) concomitantly with morphine significantly diminished the increase in noradrenaline turnover, total tyrosine hydroxylase (TH) levels, and TH phosphorylation at Ser40 [1]. HA-1004 also reduced morphine withdrawal-induced activation of ERK1/2 and subsequent TH phosphorylation at Ser31 [2]. In contrast, the PKC inhibitor calphostin C, when infused under identical experimental conditions, did not modify the morphine withdrawal-induced increase in noradrenaline turnover or total TH levels [3]. This functional divergence demonstrates that the withdrawal-associated cardiac noradrenergic hyperactivity is dependent on PKA activity, not PKC.

morphine withdrawal ERK signaling tyrosine hydroxylase opioid dependence in vivo pharmacology

HA-1004 Extends Mean Lifespan by 18% in Drosophila melanogaster, Outperforming Fasudil (14.5%) in Geroprotector Screening

In a systematic geroprotector screening study evaluating signalome-level mimetics of a young healthy state, HA-1004 produced an 18% increase in mean lifespan in Drosophila melanogaster [1]. Under the same experimental framework, the structurally related compound fasudil (HA-1077) produced a 14.5% increase in mean lifespan [2]. This 3.5 percentage-point difference represents a 24% relative improvement in lifespan extension efficacy for HA-1004 compared to fasudil. Both compounds were evaluated alongside other geroprotector candidates including PD-98059 (27% increase) and staurosporine (34.8% increase) [3].

geroprotector lifespan extension aging research Drosophila melanogaster signalome mimetic

HA-1004 (CAS 91742-10-8) Validated Research and Industrial Application Scenarios


Vascular Smooth Muscle Pharmacology and Intracellular Calcium Signaling Studies

HA-1004 is optimally suited for ex vivo vascular pharmacology studies requiring potent, receptor-independent vasorelaxation. In isolated rabbit aortic strips, HA-1004 induces relaxation with EC50 values of 0.32–0.63 µM across diverse agonists including histamine, serotonin, A23187, angiotensin II, and prostaglandin F2α [1]. The relaxation is unaffected by adrenergic or cholinergic antagonists, confirming that HA-1004 acts downstream of membrane receptors at the intracellular or submembranal level [2]. This property makes HA-1004 a preferred tool over H-7 (EC50 ≈ 2 µM) for studies requiring sub-micromolar vasorelaxant potency without receptor-level interference. HA-1004 also shifts the CaCl2 dose-response curve rightward in depolarized arterial strips, demonstrating competitive intracellular calcium antagonism distinct from dihydropyridine calcium channel blockers such as nicardipine [3].

PKA-Dependent Signaling in Opioid Withdrawal and Cardiac Noradrenergic Regulation

HA-1004 is validated for in vivo investigation of PKA-dependent signaling pathways in rodent models of morphine dependence and withdrawal. Chronic infusion of HA-1004 at 40 nmol/day via osmotic minipump, administered concomitantly with morphine, significantly attenuates naloxone-precipitated increases in noradrenaline turnover, total tyrosine hydroxylase (TH) levels, and TH phosphorylation at Ser40 and Ser31 [1]. The PKA-specific nature of this effect is confirmed by the failure of the PKC inhibitor calphostin C to produce similar attenuation under identical experimental conditions [2]. This application scenario is particularly relevant for studies examining the cross-talk between PKA and ERK1/2 MAPK pathways in cardiac adaptive responses during opioid withdrawal, where HA-1004 reduces ERK1/2 activation and subsequent TH phosphorylation [3].

Aging and Longevity Research in Drosophila melanogaster Models

HA-1004 is quantitatively validated for geroprotector screening and lifespan extension studies in Drosophila melanogaster. In a systematic signalome-level screening study, HA-1004 produced an 18% increase in mean lifespan, outperforming the structurally related compound fasudil (HA-1077) which yielded a 14.5% increase [1]. The 3.5 percentage-point differential (24% relative improvement) provides a clear quantitative basis for selecting HA-1004 over fasudil in Drosophila longevity experiments. This application is particularly relevant for research programs investigating pharmacological interventions that mimic the signalome of a young healthy state, where HA-1004's established PKA/PKG inhibition profile may contribute to its geroprotective effects [2].

Selective PKA/PKG Pathway Dissection with Minimized PKC and ADCC Confounding

HA-1004 is the compound of choice for experiments requiring selective inhibition of cyclic nucleotide-dependent kinases (PKA/PKG) while minimizing PKC-mediated off-target effects. HA-1004 inhibits PKC with a Ki of 6.5 µM, which is 9.4-fold higher (weaker) than the PKC inhibitory potency of H-7 (Ki ≈ 0.7 µM) [1]. This quantitative difference translates into functional selectivity: H-7 suppresses antibody-dependent cellular cytotoxicity (ADCC), whereas HA-1004 has minimal effect on ADCC due to its far lower PKC inhibitory activity [2]. For immunology and cell signaling studies where PKC inhibition would confound interpretation of PKA/PKG-dependent phenomena, HA-1004 provides a cleaner pharmacological tool with reduced pathway cross-reactivity compared to H-7 or H-8 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HA-1004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.